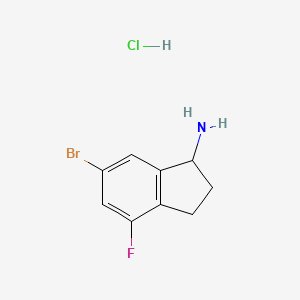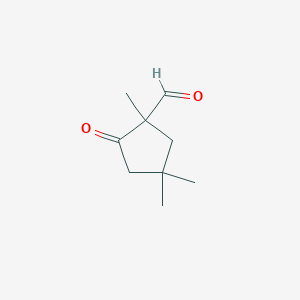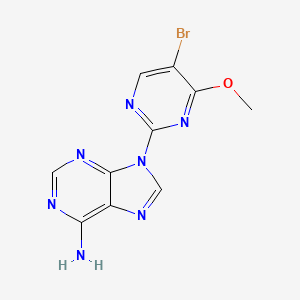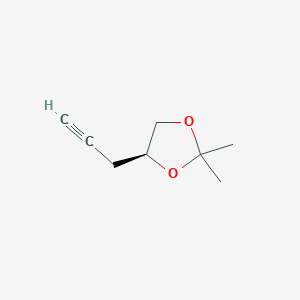![molecular formula C18H19N3O2 B13474857 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid CAS No. 1282957-29-2](/img/structure/B13474857.png)
2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an appropriate pyrazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide
- 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1282957-29-2 |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-methyl-3-(3-methylphenyl)-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C18H19N3O2/c1-10(2)16-14(18(22)23)9-19-17-15(12(4)20-21(16)17)13-7-5-6-11(3)8-13/h5-10H,1-4H3,(H,22,23) |
Clave InChI |
DJQFCXHOAIRFBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C3N=CC(=C(N3N=C2C)C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)



![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


